Deoxyaminopteroic acid
Overview
Description
2,4-Diamino-N10-methylpteroic acid, commonly known as DAMPA, is a metabolite of methotrexate, a widely used antifolate drug. DAMPA is formed through the enzymatic cleavage of methotrexate by carboxypeptidase-G2. It is known for its minimal inhibition of dihydrofolate reductase (DHFR) and its role in the metabolism and excretion of methotrexate .
Mechanism of Action
Target of Action
Deoxyaminopteroic acid (DAMPA) is a metabolite of methotrexate (MTX), a chemotherapy agent and immune system suppressant .
Mode of Action
It’s known that mtx, from which dampa is derived, inhibits dhfr, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for dna synthesis . The interaction of DAMPA with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Mtx, the parent compound, affects the folate pathway, which is crucial for cell growth and replication
Pharmacokinetics
DAMPA is a metabolite of MTX, formed in patients with MTX-induced renal failure and delayed MTX excretion . It’s eliminated more rapidly than MTX, suggesting nonrenal elimination . In nonhuman primates, metabolism of DAMPA is a major route of DAMPA elimination . Three DAMPA metabolites, hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide, were identified in plasma and urine .
Action Environment
It’s known that the formation of dampa from mtx is influenced by the presence of renal failure and delayed mtx excretion in the patient
Preparation Methods
Synthetic Routes and Reaction Conditions: DAMPA can be synthesized from methotrexate through enzymatic hydrolysis. The enzyme carboxypeptidase-G2 cleaves methotrexate into DAMPA and glutamate. This reaction typically occurs under physiological conditions, with the enzyme acting as a catalyst .
Industrial Production Methods: Industrial production of DAMPA involves the large-scale enzymatic hydrolysis of methotrexate. The process requires the purification of carboxypeptidase-G2 and the controlled reaction conditions to ensure the efficient conversion of methotrexate to DAMPA. The resulting DAMPA is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: DAMPA undergoes several types of chemical reactions, including:
Oxidation: DAMPA can be oxidized to form hydroxy-DAMPA.
Reduction: DAMPA can be reduced under specific conditions to form reduced derivatives.
Substitution: DAMPA can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products:
Oxidation: Hydroxy-DAMPA
Reduction: Reduced DAMPA derivatives
Substitution: Substituted DAMPA compounds
Scientific Research Applications
DAMPA has several scientific research applications, including:
Chemistry: DAMPA is used as a precursor in the synthesis of various antifolate compounds.
Biology: DAMPA is studied for its role in the metabolism of methotrexate and its interactions with enzymes.
Medicine: DAMPA is investigated for its potential use in cancer therapy, particularly in combination with other antifolate drugs.
Industry: DAMPA is used in the production of antifolate drugs and as an intermediate in organic synthesis
Comparison with Similar Compounds
- 2,4-Diaminopteridine (DAP)
- 2,4-Diaminopteroic Acid (DAPA)
- Methotrexate (MTX)
Comparison:
- 2,4-Diaminopteridine (DAP): DAP is a precursor for the synthesis of antifolate compounds. It is less active compared to DAMPA in inhibiting parasite growth .
- 2,4-Diaminopteroic Acid (DAPA): DAPA is another precursor for antifolate synthesis. It is also less active than DAMPA but can be converted to aminopterin, a potent DHFR inhibitor .
- Methotrexate (MTX): Methotrexate is a widely used antifolate drug that inhibits DHFR. DAMPA is a metabolite of methotrexate and has a different mechanism of action, primarily involving its conversion to methotrexate by parasite enzymes .
DAMPA’s uniqueness lies in its role as a metabolite of methotrexate and its minimal inhibition of DHFR, making it a valuable compound in the study of methotrexate metabolism and antifolate drug development .
Properties
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173427 | |
Record name | Deoxyaminopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19741-14-1 | |
Record name | Deoxyaminopteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19741-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxyaminopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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